[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate
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Overview
Description
[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate is a complex organic compound known for its vibrant blue color. It is commonly referred to as Victoria Blue B and is used in various applications, including biological staining and industrial dyeing .
Preparation Methods
The synthesis of [4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate involves several steps. One common method includes the condensation of 4-(dichloro(4-(diethylamino)phenyl)methyl)-N,N-diethylbenzenamine with naphthalen-1-amine . Another method involves the condensation of bis(4-(dimethylamino)phenyl)methanol with naphthalen-1-amine, followed by oxidation and removal of nitro groups . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its structure and properties.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate has several scientific research applications:
Biological Staining: It binds to nucleic acids and is used in staining techniques for cell pattern recognition.
Industrial Dyeing: It is used as a dye in various industrial applications due to its vibrant color.
Chemical Research: It is used in studies involving organic synthesis and reaction mechanisms.
Mechanism of Action
The compound exerts its effects primarily through binding to nucleic acids. This binding alters the structure and function of the nucleic acids, making it useful in biological staining techniques . The molecular targets include DNA and RNA, and the pathways involved are related to nucleic acid interactions .
Comparison with Similar Compounds
Similar compounds include:
Victoria Blue R: Another dye with similar staining properties but different chemical structure.
Methylene Blue: A well-known dye used in various biological and medical applications.
Crystal Violet: Used in staining and as an antiseptic.
What sets [4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate apart is its unique structure, which provides specific binding properties and vibrant color .
Properties
CAS No. |
85005-72-7 |
---|---|
Molecular Formula |
C33H32N3.C18H33O2 C51H65N3O2 |
Molecular Weight |
752.1 g/mol |
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-phenylazanium;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C33H31N3.C18H34O2/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-23H,1-4H3;9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9- |
InChI Key |
TUSJGZDTSMYANI-SVMKZPJVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
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